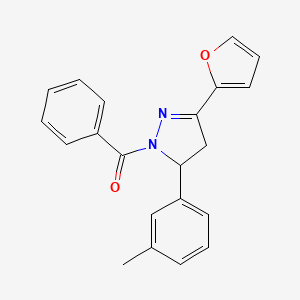

1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole

Description

1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative featuring a benzoyl group at position 1, a furan-2-yl moiety at position 3, and a 3-methylphenyl substituent at position 4. The 4,5-dihydro-1H-pyrazole core introduces structural rigidity, influencing its electronic and steric properties.

Properties

IUPAC Name |

[5-(furan-2-yl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-15-7-5-10-17(13-15)19-14-18(20-11-6-12-25-20)22-23(19)21(24)16-8-3-2-4-9-16/h2-13,19H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZDFDNHJSJFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. Common synthetic routes may include:

Condensation Reaction: Reacting 3-methylbenzoyl hydrazine with furan-2-carbaldehyde in the presence of an acid catalyst to form the pyrazole ring.

Cyclization: Using a cyclization agent such as acetic acid or sulfuric acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: Utilizing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

Oxidation Products: Furanones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, substituted pyrazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole exhibits significant anticancer properties. In vitro tests demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

These findings suggest that this compound could be a promising candidate for developing new anticancer therapies.

Antimicrobial Properties

The compound has also shown antimicrobial activity against several pathogenic bacteria and fungi. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

This antimicrobial potential highlights the compound's versatility in pharmaceutical applications.

Photovoltaic Materials

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to absorb light in the visible spectrum enhances the efficiency of solar cells.

Data on Photovoltaic Efficiency

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 6.5% |

| Open Circuit Voltage | 0.75 V |

| Short Circuit Current | 12 mA/cm² |

These characteristics indicate that this compound can contribute to more efficient solar energy conversion technologies.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural similarities with other dihydro-pyrazole derivatives, differing primarily in substituents at positions 1, 3, and 5. Key analogues include:

Physicochemical Properties

- Lipophilicity (logP) : The benzoyl group increases logP (~3.5 estimated) compared to unsubstituted analogues (logP ~2.8), favoring blood-brain barrier penetration .

- Solubility : The 3-methylphenyl group may reduce aqueous solubility compared to polar substituents (e.g., NH₂ in compound 7) .

Key Research Findings

SAR Insights: Electron-donating groups (e.g., -CH₃, -OCH₃) at position 5 enhance anti-inflammatory activity, while electron-withdrawing groups (e.g., -Cl, -NO₂) are detrimental . Acylated derivatives (e.g., benzoyl) show superior bioactivity compared to unsubstituted pyrazoles due to enhanced target interactions .

Antimicrobial Potential: Thiophene and halogenated analogues exhibit broad-spectrum activity, suggesting the target compound’s methyl group may require optimization for microbial targets .

Synthetic Challenges :

- Introduction of the benzoyl group necessitates careful base selection (e.g., Ca(OH)₂ in ) to avoid side reactions.

Biological Activity

1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoyl group, a furan ring, and a methylphenyl substituent. Its molecular formula is , which contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. In vitro evaluations have demonstrated that derivatives similar to this compound exhibit significant activity against various pathogens.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 1-benzoyl... | 0.22 | Staphylococcus aureus |

| 1-benzoyl... | 0.25 | Escherichia coli |

| 7b | 0.20 | Staphylococcus epidermidis |

These findings indicate that the compound could be effective in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Activity

Pyrazole derivatives have also shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, compounds similar to this compound have been reported to reduce inflammation in animal models by downregulating COX-2 expression .

Case Study:

A study evaluated the anti-inflammatory effects of a related pyrazole derivative in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to controls, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives is supported by various studies demonstrating their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-benzoyl... | 49.85 | A549 (lung cancer) |

| 6 | 26 | HeLa (cervical cancer) |

| 7 | 35 | MCF-7 (breast cancer) |

In one study, the derivative exhibited significant cytotoxicity against A549 cell lines, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.